molecular formula C6H13Cl2NO2 B1384331 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride CAS No. 2059936-57-9

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride

Cat. No.: B1384331
CAS No.: 2059936-57-9
M. Wt: 202.08 g/mol
InChI Key: AKDIDYLRPRTMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO2 and a molecular weight of 202.08 g/mol . It is a derivative of amino acids and is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a pentanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired position.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride may involve large-scale chlorination reactors and the use of automated systems to control the reaction parameters. The final product is usually purified through crystallization or distillation to achieve the desired purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The presence of the amino and chloro groups allows for specific binding interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobutanoic acid hydrochloride
  • 2-Amino-4-methylpentanoic acid hydrochloride
  • 2-Amino-4-chloro-4-methylbutanoic acid hydrochloride

Uniqueness

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups on the pentanoic acid backbone differentiates it from other similar compounds and allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

2-amino-4-chloro-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2.ClH/c1-6(2,7)3-4(8)5(9)10;/h4H,3,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDIDYLRPRTMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
Reactant of Route 2
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
Reactant of Route 3
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
Reactant of Route 4
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
Reactant of Route 5
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
Reactant of Route 6
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.